molecular formula C10H22ClN B14857640 dl-Propylhexedrine-d3 Hydrochloride

dl-Propylhexedrine-d3 Hydrochloride

Cat. No.: B14857640
M. Wt: 194.76 g/mol
InChI Key: WLEGHNSHAIHZPS-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-Propylhexedrine-d3 Hydrochloride: is a deuterated form of propylhexedrine, a compound commonly used as a nasal decongestant. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the compound. The molecular formula of this compound is C10H19D3ClN, and it has a molecular weight of 194.76 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Propylhexedrine-d3 Hydrochloride typically involves the deuteration of propylhexedrine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: dl-Propylhexedrine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, dl-Propylhexedrine-d3 Hydrochloride is used as a reference standard in analytical methods such as mass spectrometry. Its deuterated form helps in distinguishing between different isotopes during analysis.

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of propylhexedrine. The deuterium atoms act as tracers, allowing researchers to track the compound’s distribution and breakdown in biological systems.

Medicine: In medical research, this compound is used to investigate the effects of propylhexedrine on the central nervous system. It helps in understanding the drug’s mechanism of action and potential therapeutic applications.

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its deuterated form provides insights into the stability and efficacy of drug candidates .

Mechanism of Action

dl-Propylhexedrine-d3 Hydrochloride exerts its effects primarily through the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. The compound causes the transporters for these neurotransmitters to reverse their direction of flow, leading to their release from vesicles into the synapse. This results in increased levels of these neurotransmitters in the synaptic cleft, which in turn stimulates the central nervous system .

Comparison with Similar Compounds

    Propylhexedrine Hydrochloride: The non-deuterated form of the compound, commonly used as a nasal decongestant.

    Methamphetamine: A stimulant with a similar structure but different pharmacological effects.

    Amphetamine: Another stimulant with structural similarities but distinct therapeutic uses.

Uniqueness: dl-Propylhexedrine-d3 Hydrochloride is unique due to its deuterated form, which provides advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic studies. This makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C10H22ClN

Molecular Weight

194.76 g/mol

IUPAC Name

1-cyclohexyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i2D3;

InChI Key

WLEGHNSHAIHZPS-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1CCCCC1.Cl

Canonical SMILES

CC(CC1CCCCC1)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.